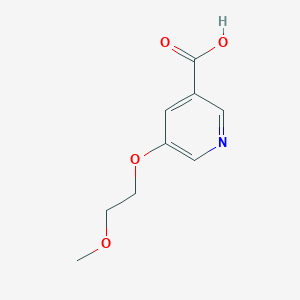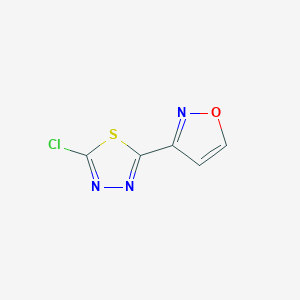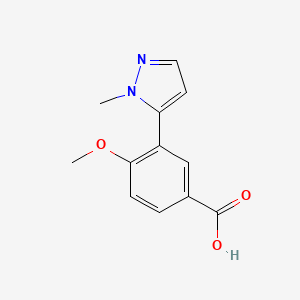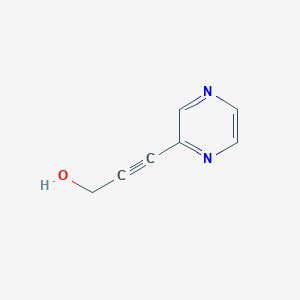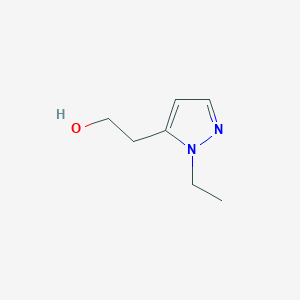
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol
Descripción general
Descripción
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol, commonly referred to as 2-EPE, is a synthetic compound that is widely used in the scientific research field. It is a member of the pyrazole family and is a versatile compound that can be used for a variety of purposes. It has been used in the synthesis of various organic compounds and as a reagent for the synthesis of various drugs. Additionally, 2-EPE has been studied for its potential applications in biochemistry and physiology, as well as its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has shown that derivatives of 1H-pyrazole, synthesized through various chemical reactions, exhibit significant antimicrobial properties. For example, certain 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives were evaluated against common pathogenic bacteria, demonstrating antibacterial activity comparable to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).
Metal Complex Formation and Characterization
The structural versatility of pyrazole-based compounds allows for the formation of complex metal structures. Studies have detailed the synthesis of platinum(IV) complexes with α,ω-bis(pyrazol-1-yl) alkanediyl ligands, demonstrating their potential in material science and catalysis (Kelly et al., 2008). Another study focused on synthesizing mono- and multinuclear complexes by tailoring hydrogen bond patterns starting from a simple pyrazole-derived 1,2-amino alcohol (Seubert et al., 2011).
Catalytic Properties
Pyrazole-based compounds have shown potential as catalysts in polymerization reactions. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes were utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide, displaying efficiency under solvent-free conditions and low CO2 pressure (Matiwane et al., 2020).
Ligand Decomposition and Complexation
Investigations into the stability and reactivity of pyrazole-based ligands have revealed interesting decomposition reactions and the formation of low-symmetry metal complexes. These findings suggest applications in designing novel coordination compounds with specific structural and functional properties (Cubanski et al., 2013).
Store-Operated Calcium Entry (SOCE) Inhibition
A study on novel series of pyrazole SKF-96365 analogues highlighted their potential as SOCE inhibitors, showing promising effects on calcium release and store-operated calcium entry in cell lines, which could be significant for various biomedical applications (Dago et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-ethylpyrazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5,10H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGKGIESGTCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




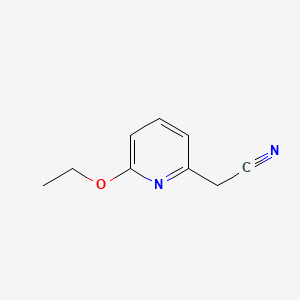

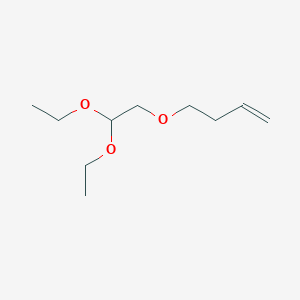


![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)

